molecular formula C15H26Cl2N2 B1424792 N-Benzyl-N-(piperidin-2-ylmethyl)ethanamine dihydrochloride CAS No. 1220019-22-6

N-Benzyl-N-(piperidin-2-ylmethyl)ethanamine dihydrochloride

Cat. No.: B1424792
CAS No.: 1220019-22-6
M. Wt: 305.3 g/mol
InChI Key: SGKMYDYEAHDVHH-UHFFFAOYSA-N
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Description

N-Benzyl-N-(piperidin-2-ylmethyl)ethanamine dihydrochloride is a chemical compound with the molecular formula C15H25ClN2. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(piperidin-2-ylmethyl)ethanamine dihydrochloride typically involves the reaction of benzyl chloride with 2-piperidinylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(piperidin-2-ylmethyl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of benzyl alcohol and piperidine derivatives.

    Reduction: Formation of n-Benzyl-n-(2-piperidinylmethyl)-1-ethanamine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-N-(piperidin-2-ylmethyl)ethanamine dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: In studies related to neurotransmitter systems and receptor binding.

    Medicine: As a potential therapeutic agent in the treatment of neurological disorders.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • n-Benzyl-n-methyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride
  • n-Benzyl-n-(2-piperidinylmethyl)-1-ethanamine hydrochloride

Uniqueness

N-Benzyl-N-(piperidin-2-ylmethyl)ethanamine dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

N-benzyl-N-(piperidin-2-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2.2ClH/c1-2-17(12-14-8-4-3-5-9-14)13-15-10-6-7-11-16-15;;/h3-5,8-9,15-16H,2,6-7,10-13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKMYDYEAHDVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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